

## Regelidine (AVP-923): A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### I. Executive Summary

Regelidine, also known as AVP-923 (marketed as Nuedexta®), is a combination therapeutic agent comprising dextromethorphan hydrobromide and quinidine sulfate.[1] Dextromethorphan, the pharmacologically active component in the central nervous system, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[1][2] Quinidine, a cytochrome P450 2D6 inhibitor, is included at a sub-therapeutic dose to increase the bioavailability of dextromethorphan by inhibiting its rapid first-pass metabolism.[1][2] This combination has been approved by the FDA for the treatment of pseudobulbar affect (PBA) and has been investigated for other neurological and psychiatric conditions, including agitation in Alzheimer's disease.[1][3] This document provides an in-depth technical overview of Regelidine's mechanism of action, pharmacology, and clinical findings, along with relevant experimental protocols and pathway visualizations.

#### **II. Mechanism of Action**

**Regelidine**'s therapeutic effects are attributed to the multifaceted actions of dextromethorphan on the central nervous system. The primary mechanisms are:

• NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are uncompetitive antagonists of the NMDA receptor.[4] By blocking this receptor, they modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of various







neurological disorders. Excessive glutamate activity can lead to excitotoxicity and neuronal damage.[5]

Sigma-1 Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, a
chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4]
Activation of the sigma-1 receptor modulates calcium signaling, reduces oxidative stress,
and has neuroprotective effects.[6][7]

Quinidine's role is purely pharmacokinetic, increasing the systemic exposure and prolonging the half-life of dextromethorphan, thus allowing for a therapeutic effect at lower and less frequent doses of dextromethorphan.[1]

#### **Signaling Pathways**

The following diagrams illustrate the key signaling pathways modulated by **Regelidine**.





Click to download full resolution via product page

NMDA Receptor Antagonism Pathway





Click to download full resolution via product page

Sigma-1 Receptor Agonism Pathway

# III. Quantitative Data Binding Affinities

The following table summarizes the binding affinities (Ki) of dextromethorphan and its primary active metabolite, dextrorphan.



| Compound         | Receptor                            | Ki (nM)                                              | Notes                                                          |
|------------------|-------------------------------------|------------------------------------------------------|----------------------------------------------------------------|
| Dextromethorphan | Sigma-1                             | 142 - 652                                            | Potent agonist activity. [4]                                   |
| Dextromethorphan | NMDA                                | 500 - 2000                                           | Uncompetitive antagonist.[4]                                   |
| Dextrorphan      | NMDA                                | ~10-fold higher affinity<br>than<br>dextromethorphan | More potent NMDA<br>antagonist than the<br>parent compound.[8] |
| Dextrorphan      | Sigma-1                             | Lower affinity than dextromethorphan                 |                                                                |
| Dextromethorphan | Serotonin Transporter (SERT)        | High to moderate affinity                            | _                                                              |
| Dextromethorphan | Norepinephrine<br>Transporter (NET) | Lower affinity                                       | _                                                              |

### **Pharmacokinetic Parameters**

The co-administration of quinidine significantly alters the pharmacokinetics of dextromethorphan.

| Parameter                          | Dextromethorphan<br>(DM) Alone          | DM with Quinidine<br>(AVP-923) | Fold Change        |
|------------------------------------|-----------------------------------------|--------------------------------|--------------------|
| Cmax (ng/mL)                       | Low and variable                        | Significantly Increased        | ~20-fold           |
| AUC (ng*h/mL)                      | Low and variable                        | Significantly Increased        | ~16-fold           |
| T½ (hours)                         | 2 - 4 hours (in extensive metabolizers) | ~13 hours                      | ~3-6 fold increase |
| Metabolite<br>(Dextrorphan) Levels | High                                    | Significantly Reduced          |                    |



Note: Values are approximate and can vary based on patient metabolism (extensive vs. poor CYP2D6 metabolizers). The data illustrates the profound impact of quinidine on dextromethorphan's bioavailability.

### **Clinical Efficacy in Pseudobulbar Affect (PBA)**

The pivotal clinical trial for PBA (NCT00573443) demonstrated the efficacy of AVP-923.

| Outcome Measure                   | AVP-923 (DM<br>30mg/Q 10mg) | Placebo          | p-value |
|-----------------------------------|-----------------------------|------------------|---------|
| Change in CNS-LS<br>Score         | Significant<br>improvement  | Less improvement | < 0.001 |
| Laughing/Crying<br>Episodes       | Significantly reduced       | Less reduction   | < 0.01  |
| Quality of Life (QOL)             | Improved                    | Less improvement | < 0.01  |
| Quality of<br>Relationships (QOR) | Improved                    | Less improvement | < 0.01  |

CNS-LS: Center for Neurologic Study-Lability Scale.

### **Clinical Efficacy in Agitation in Alzheimer's Disease**

A Phase 2 study (NCT01584440) evaluated AVP-923 for agitation in patients with Alzheimer's disease.[9]



| Outcome Measure                                | AVP-923 (DM<br>30mg/Q 10mg) | Placebo          | p-value     |
|------------------------------------------------|-----------------------------|------------------|-------------|
| Change in NPI<br>Agitation/Aggression<br>Score | -3.3                        | -1.7             | ≤ 0.001     |
| ADCS-CGIC Agitation                            | Significant<br>improvement  | Less improvement | ≤ 0.001     |
| NPI Total Score                                | Significant<br>improvement  | Less improvement | Significant |
| NPI Caregiver Distress Score                   | Significant<br>improvement  | Less improvement | Significant |

NPI: Neuropsychiatric Inventory; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.

# IV. Experimental Protocols Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of dextromethorphan and its analogs.

- Membrane Preparation:
  - Rat brain tissue is homogenized in a cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4).
  - The homogenate is centrifuged to pellet the membranes.
  - The pellet is washed and resuspended in an assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[10]
- Assay Procedure:
  - The assay is conducted in a 96-well plate.

#### Foundational & Exploratory





- Total Binding: Wells contain the membrane suspension and a radioligand (e.g., [³H]TCP, a ligand for the NMDA receptor ion channel).[10]
- Non-specific Binding: In addition to the membrane and radioligand, a high concentration of a known NMDA receptor antagonist (e.g., 10 μM MK-801) is added to saturate the receptors.[10]
- Displacement: Wells contain the membrane suspension, radioligand, and varying concentrations of the test compound (dextromethorphan or dextrorphan).[10]
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[10]
- Data Collection and Analysis:
  - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
  - The filters are washed to remove unbound radioligand.
  - The radioactivity on the filters is measured using a liquid scintillation counter.
  - Specific binding is calculated by subtracting non-specific binding from total binding.
  - The data is plotted as a function of the test compound concentration, and the IC50 (the concentration that inhibits 50% of specific binding) is determined.
  - The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Radioligand Binding Assay Workflow



## Sequential Parallel Comparison Design (SPCD) Clinical Trial

This design is utilized in clinical trials for conditions with a high placebo effect, such as agitation in Alzheimer's disease.

- Stage 1 (e.g., Weeks 1-5):
  - Eligible patients are randomized to receive either AVP-923 or a placebo.[9]
  - Efficacy and safety data are collected.
- Inter-stage Analysis:
  - At the end of Stage 1, patients in the placebo group are identified as either "responders" or "non-responders" based on predefined criteria (e.g., a certain level of improvement on a clinical scale).[11]
- Stage 2 (e.g., Weeks 6-10):
  - Patients who were on AVP-923 in Stage 1 continue on AVP-923.[9]
  - Placebo non-responders are re-randomized to receive either AVP-923 or a placebo.[9]
  - Placebo responders may also be re-randomized to maintain the blind, but their data may not be included in the primary efficacy analysis.
- Final Analysis:
  - The primary efficacy analysis pools the data from all patients in Stage 1 and the placebo non-responders from Stage 2.[12] This method is intended to enrich the study population with patients less likely to respond to placebo in the second stage, thereby increasing the statistical power to detect a true drug effect.[12]





Click to download full resolution via product page

Sequential Parallel Comparison Design



#### V. Conclusion and Future Directions

**Regelidine** (AVP-923) represents a novel therapeutic approach by targeting multiple pathways involved in neurologic and psychiatric disorders. Its established efficacy in treating pseudobulbar affect has paved the way for investigations into other conditions characterized by emotional dysregulation and neuronal hyperexcitability, such as agitation in Alzheimer's disease. The development of a deuterated form, AVP-786, aimed to improve the safety profile by reducing the required dose of quinidine, although recent clinical trial results for Alzheimer's agitation have been mixed.

#### Future research should focus on:

- Further elucidating the specific downstream effects of sigma-1 receptor agonism and how this synergizes with NMDA receptor antagonism.
- Identifying patient populations most likely to respond to this therapeutic approach.
- Exploring the potential of this combination therapy in other neurological conditions with shared pathophysiological mechanisms.

This technical guide provides a comprehensive overview of the current understanding of **Regelidine** as a potential therapeutic agent, intended to support ongoing and future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AVP-923 | ALZFORUM [alzforum.org]
- 2. Dextromethorphan/quinidine: AVP 923, dextromethorphan/cytochrome P450-2D6 inhibitor, quinidine/dextromethorphan PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mymsaa.org [mymsaa.org]







- 4. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacology of Sigma-1 Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. benchchem.com [benchchem.com]
- 11. Dextromethorphan/quinidine (AVP-923) efficacy and safety for treatment of agitation in persons with alzheimer's disease: Results from a phase 2 study (NCT01584440) [epistemonikos.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- To cite this document: BenchChem. [Regelidine (AVP-923): A Technical Guide on its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819541#regelidine-as-a-potential-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com